molecular formula C21H20ClN3O4S3 B2971723 N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851783-15-8

N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2971723
CAS RN: 851783-15-8
M. Wt: 510.04
InChI Key: GAQZZPGKZUSIRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid. The process involves several steps including esterification, hydrazination, salt formation, and cyclization . The intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . All reactions are typically monitored by thin-layer chromatography .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

The compound , known by various names including “F0622-0305”, is a complex molecule that contains several functional groups which may lend it to diverse applications in scientific research. Below is a detailed analysis of potential applications based on its chemical structure and related compounds.

Neutron Capture Therapy: Boronic acids and their esters, which share some structural similarities with F0622-0305, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . This therapy is used to treat cancer by capturing thermal neutrons on boron, which then emits alpha particles to destroy cancer cells.

Anti-Inflammatory Applications: Thiophene derivatives, a part of F0622-0305’s structure, have been reported to possess anti-inflammatory properties . This suggests that F0622-0305 could be synthesized and modified to create new anti-inflammatory drugs.

Anticancer Activity: Compounds containing thiophene units have shown effectiveness in anticancer applications . The presence of a thiophene moiety in F0622-0305 could be exploited to develop novel anticancer agents.

Antimicrobial and Antifungal Uses: The thiophene nucleus has been associated with antimicrobial and antifungal activities . F0622-0305 could be part of a study to develop new antimicrobial agents that target resistant strains of bacteria or fungi.

Kinase Inhibition: Thiophene derivatives have been used as kinase inhibitors . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their inhibition can be a strategy to treat diseases like cancer.

Antipsychotic and Anti-anxiety Medications: The structural complexity of F0622-0305 suggests potential use in central nervous system disorders. Thiophene derivatives have been used in the synthesis of antipsychotic and anti-anxiety medications .

Antioxidant Properties: Thiophene compounds have also been associated with antioxidant properties . Antioxidants are important in protecting cells from oxidative stress, which is implicated in many diseases.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, similar compounds have been found to inhibit certain metabolic enzymes such as acetylcholinesterase I and II . They could potentially be used as drugs in the treatment of various diseases .

properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S3/c1-2-31(26,27)24-17-6-3-5-15(13-17)19-14-20(21-7-4-12-30-21)25(23-19)32(28,29)18-10-8-16(22)9-11-18/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQZZPGKZUSIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

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